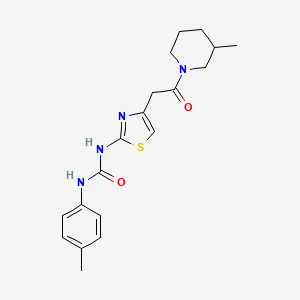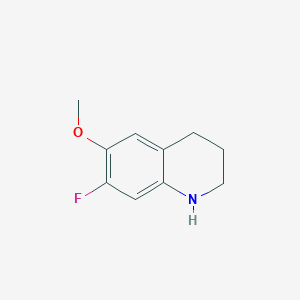
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H12FNO. It is a derivative of tetrahydroquinoline, characterized by the presence of a fluorine atom at the 7th position and a methoxy group at the 6th position on the quinoline ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a nitro precursor followed by cyclization. For instance, starting from 7-fluoro-6-methoxy-2-nitroaniline, reduction can be achieved using hydrogenation over a palladium catalyst, followed by cyclization under acidic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable reduction methods to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions: 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The fluorine and methoxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline derivatives .
科学研究应用
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The methoxy group contributes to the compound’s overall stability and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
- 6-Methoxy-1,2,3,4-tetrahydroquinoline
- 7-Fluoro-1,2,3,4-tetrahydroquinoline
- 6-Fluoro-1,2,3,4-tetrahydroquinoline
Comparison: Compared to its analogs, 7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the simultaneous presence of both fluorine and methoxy groups. This dual substitution pattern enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
属性
IUPAC Name |
7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLULIZSMKVKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCN2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
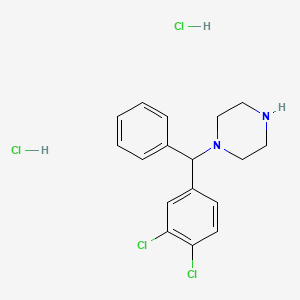
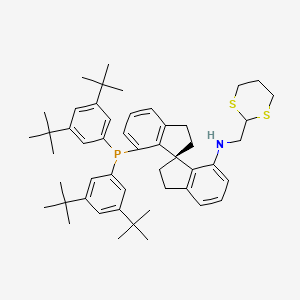
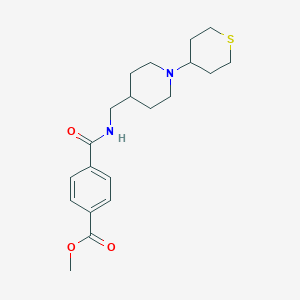
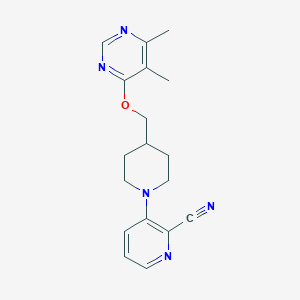
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-phenoxyethanone](/img/structure/B2812899.png)
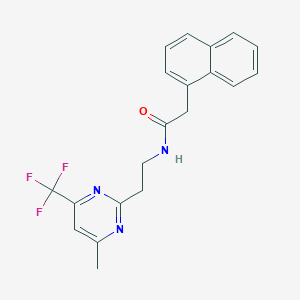
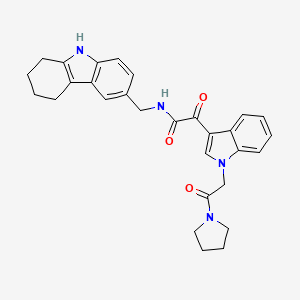
![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide](/img/structure/B2812907.png)
![1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2812909.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-benzylacetamide](/img/structure/B2812910.png)
![1-(2,2-Dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one](/img/structure/B2812911.png)
![3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2812912.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2812913.png)
